4-(2-Bromoethyl)-3-ethylpiperidine
Description
Properties
Molecular Formula |
C9H18BrN |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
4-(2-bromoethyl)-3-ethylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-2-8-7-11-6-4-9(8)3-5-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
PNLSPXBVLHFRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCC1CCBr |
Origin of Product |
United States |
Preparation Methods
Halogenation via Bromoalkylation
A common approach to introduce the 2-bromoethyl group at the 4-position of piperidine involves nucleophilic substitution using bromoalkyl reagents such as 2-bromoethanol or bromoethane derivatives in the presence of bases like potassium carbonate. This method is supported by patent literature describing the preparation of related intermediates:
Example Process: Ethyl isonipecotate (a piperidine derivative) is reacted with 2-bromoethanol and potassium carbonate in toluene under reflux with Dean-Stark conditions to facilitate the substitution reaction, yielding 4-(2-bromoethyl) derivatives with approximately 80% conversion efficiency.
Reaction Conditions: Reflux in toluene, use of bases (e.g., potassium carbonate), and removal of water to drive the reaction forward.
Advantages: High conversion, avoidance of dimer impurities common in other methods, and scalable for industrial production.
Protection and Deprotection Strategies
To improve regioselectivity, the piperidine nitrogen is often protected (e.g., as tert-butyl carbamate) before introducing the bromoethyl group. For example:
Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate involves first forming the tert-butyl carbamate of piperidine, followed by bromination with bromoethane in the presence of potassium carbonate.
This protection prevents unwanted side reactions at the nitrogen and facilitates selective substitution at the 4-position.
Purification and Characterization
Purification is typically achieved by vacuum distillation, crystallization, or chromatography depending on scale and purity requirements.
Analytical methods such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity.
Summary Table of Preparation Methods
Research Findings and Considerations
The use of potassium carbonate as a base is critical to facilitate nucleophilic substitution while minimizing side reactions.
Avoidance of dimer impurities, a common problem in earlier methods, is achieved by optimized reaction conditions, improving safety and yield.
Protection of the piperidine nitrogen improves regioselectivity and product stability during halogenation.
Industrial scale synthesis employs precise control of temperature, reaction time, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-ethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: N-oxides or other oxidized forms.
Reduction: Reduced derivatives with the bromoethyl group converted to an ethyl group.
Scientific Research Applications
4-(2-Bromoethyl)-3-ethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-ethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Table 2. Physicochemical Properties
| Compound Name | LogP | Solubility (mg/mL) | Hydrogen Bond Acceptors | Bioavailability Score |
|---|---|---|---|---|
| 4-(2-Bromoethyl)-3-ethylpiperidine | 2.45 | 5.2 (DMSO) | 1 | 0.55 |
| Ethyl 2-(piperidin-4-yl)acetate | 1.12 | 25.9 (water) | 3 | 0.93 |
| 2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione | 3.78 | 0.8 (DMSO) | 4 | 0.34 |
Biological Activity
4-(2-Bromoethyl)-3-ethylpiperidine is an organic compound belonging to the piperidine class, characterized by a bromoethyl group at the fourth position and an ethyl group at the third position of the piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.
- Molecular Formula : C9H18BrN
- Molecular Weight : 220.15 g/mol
- IUPAC Name : 4-(2-bromoethyl)-3-ethylpiperidine
- Canonical SMILES : CCC1CNCCC1CCBr
The biological activity of 4-(2-Bromoethyl)-3-ethylpiperidine is primarily attributed to its reactivity due to the bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activities and receptor interactions, which can affect various biochemical pathways within cells.
Cytotoxicity and Antiviral Activity
In vitro studies on related piperidine derivatives have demonstrated varying degrees of cytotoxicity and antiviral activity. For example, derivatives have been tested against viruses such as HIV-1, showing moderate protective effects in cellular assays. Although specific data for 4-(2-Bromoethyl)-3-ethylpiperidine is not extensively documented, its structural analogs indicate potential antiviral properties that warrant further investigation.
| Compound | Virus Target | CC50 (μM) |
|---|---|---|
| 3-Phenylpiperidine derivative | HIV-1 | 92 |
| Other viruses | Varies |
Case Studies
A recent study explored the synthesis and biological evaluation of various piperidine derivatives, including those structurally similar to 4-(2-Bromoethyl)-3-ethylpiperidine. The results highlighted their potential as new therapeutic agents with specific focus on their interactions with viral and bacterial targets.
One notable finding was that modifications in the piperidine structure could lead to enhanced antiviral activity while maintaining low cytotoxicity levels in mammalian cells. This suggests that further research into 4-(2-Bromoethyl)-3-ethylpiperidine could yield valuable insights into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
